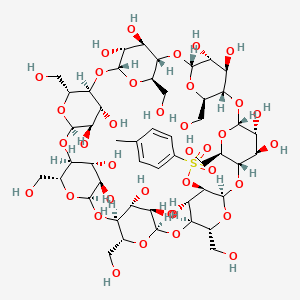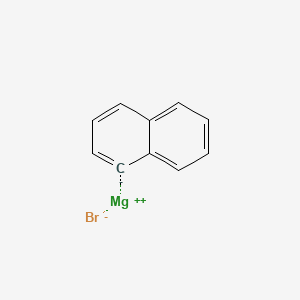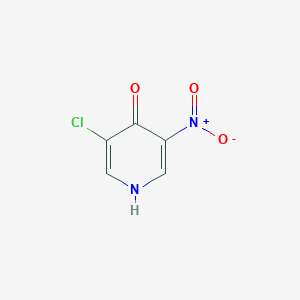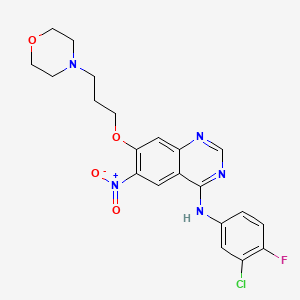
N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine
Übersicht
Beschreibung
“N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine” is a chemical compound with the CAS Number: 267243-64-1 . It has a molecular weight of 461.88 . The compound is stored in a dark place, sealed in dry, at 2-8°C .
Synthesis Analysis
An improved three-step process for the synthesis of a similar compound, gefitinib, from readily available starting material is discussed in a protocol . The protocol is based on the synthesis, isolation, characterization of novel intermediates, and their application in the alkylation step for the synthesis of gefitinib . Excellent results were achieved over the conventional synthetic methodologies .Molecular Structure Analysis
The molecular formula of the compound is C21H21ClFN5O4 . The InChI Code is 1S/C21H21ClFN5O4/c22-16-10-14 (2-3-17 (16)23)26-21-15-11-19 (28 (29)30)20 (12-18 (15)24-13-25-21)32-7-1-4-27-5-8-31-9-6-27/h2-3,10-13H,1,4-9H2, (H,24,25,26) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound is shipped at normal temperature .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research has identified compounds structurally related to N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine with potent antibacterial properties. Specifically, a study highlighted a novel antibacterial 8-chloroquinolone with a unique orientation of the N1-(5-amino-2,4-difluorophenyl) group, demonstrating significant antibacterial activities against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus and Streptococcus pneumoniae (Kuramoto et al., 2003). This suggests potential applications in developing new antibacterial agents.
Antitumor Activities
Another area of application is in antitumor research. Novel diazole 4-aminoquinazoline derivatives, including those structurally similar to the compound , were synthesized and exhibited high in vitro inhibitory activities against PC-3 cells, indicating their potential as antitumor agents (Liao Wen-j, 2015). Additionally, fluoroquinolone-based 4-thiazolidinones derived from similar compounds showed promising antibacterial and antifungal activities, further supporting their relevance in medical research for tumor detection and treatment (Patel & Patel, 2010).
PET Imaging Agents
Furthermore, research into novel F-18 labeled 4-aminoquinazoline derivatives for potential PET imaging agents has been conducted. These studies have shown that certain derivatives can accumulate in tumors and have fast clearance from muscle and blood, with one derivative, in particular, showing promise as a potential PET tumor imaging agent (Chen et al., 2012). This implies a significant application in cancer diagnostics and monitoring.
Safety And Hazards
Zukünftige Richtungen
While specific future directions for “N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine” are not available in the search results, it’s worth noting that similar compounds, such as gefitinib, have been extensively studied in the past decades with aminoquinazoline as a core moiety . These compounds have shown considerable achievements in cancer chemotherapy .
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-(3-morpholin-4-ylpropoxy)-6-nitroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN5O4/c22-16-10-14(2-3-17(16)23)26-21-15-11-19(28(29)30)20(12-18(15)24-13-25-21)32-7-1-4-27-5-8-31-9-6-27/h2-3,10-13H,1,4-9H2,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZKEQDJKMFEDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442300 | |
| Record name | N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine | |
CAS RN |
267243-64-1 | |
| Record name | N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

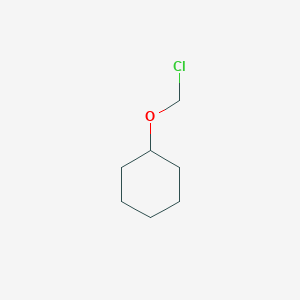
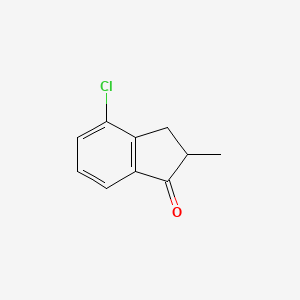
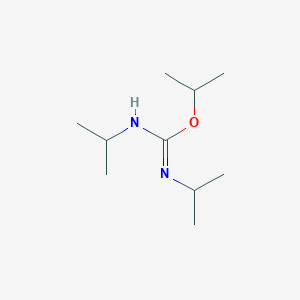
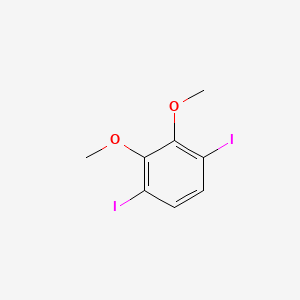
 (tricyclohexylphosphine)ruthenium(II)](/img/structure/B1589754.png)
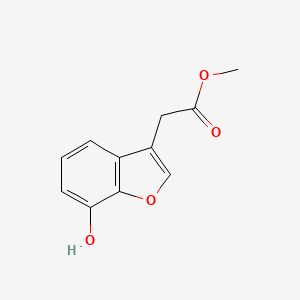
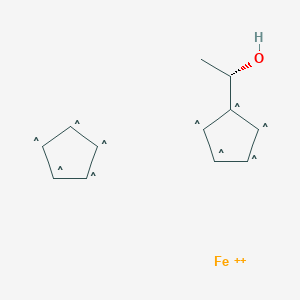

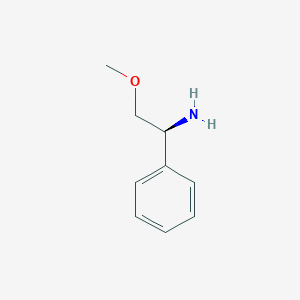
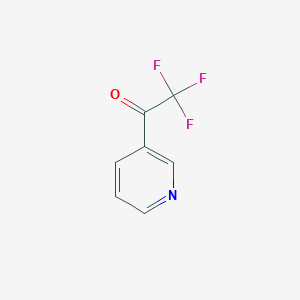
![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1589765.png)
